![molecular formula C12H19LiN2O4 B13446364 Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate](/img/structure/B13446364.png)
Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate is a complex organic compound with a lithium ion. This compound is notable for its unique structure, which includes a spirocyclic framework and a tert-butoxycarbonyl protecting group. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate typically involves multiple steps. The starting materials often include a spirocyclic amine and tert-butyl chloroformate. The reaction proceeds through nucleophilic substitution, where the amine attacks the carbonyl carbon of tert-butyl chloroformate, forming the tert-butoxycarbonyl-protected amine. This intermediate is then reacted with lithium acetate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. This often includes precise control of temperature, pressure, and reaction time. The use of automated reactors and purification systems is common in industrial settings to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic conditions can facilitate the removal of the tert-butoxycarbonyl group, allowing for further functionalization.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate is used in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate involves its interaction with specific molecular targets. The lithium ion can influence various biochemical pathways, while the spirocyclic structure may interact with enzymes or receptors. The tert-butoxycarbonyl group can be removed under physiological conditions, allowing the compound to exert its effects.
相似化合物的比较
Similar Compounds
- Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate
- Lithium(1+) 2-{4-[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate
Uniqueness
Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other lithium-containing compounds and makes it a valuable subject of study in various research fields.
属性
分子式 |
C12H19LiN2O4 |
|---|---|
分子量 |
262.3 g/mol |
IUPAC 名称 |
lithium;2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptan-6-yl]acetate |
InChI |
InChI=1S/C12H20N2O4.Li/c1-11(2,3)18-10(17)14-7-12(8-14)5-13(6-12)4-9(15)16;/h4-8H2,1-3H3,(H,15,16);/q;+1/p-1 |
InChI 键 |
LRFIPKZWNZQKHM-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CC(C)(C)OC(=O)N1CC2(C1)CN(C2)CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


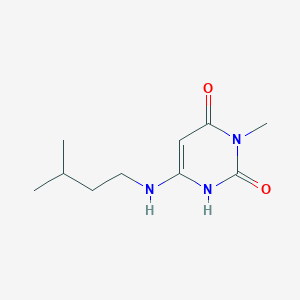
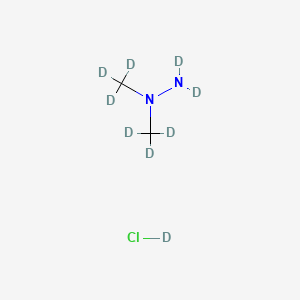
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid](/img/structure/B13446291.png)

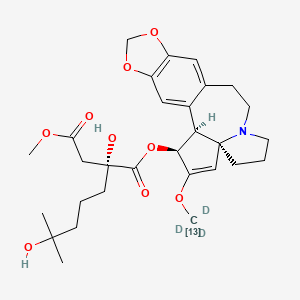


![2-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B13446314.png)
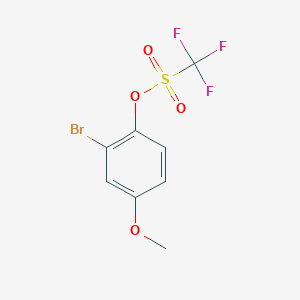
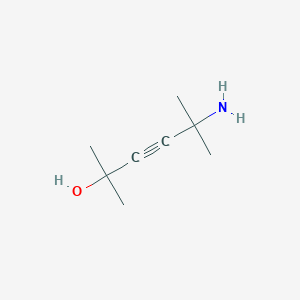

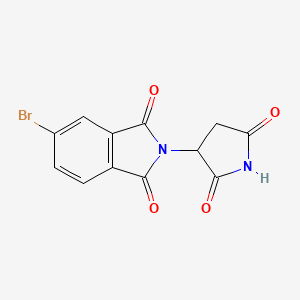

amine hydrochloride](/img/structure/B13446376.png)
